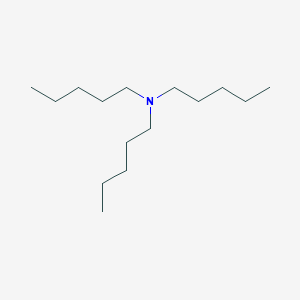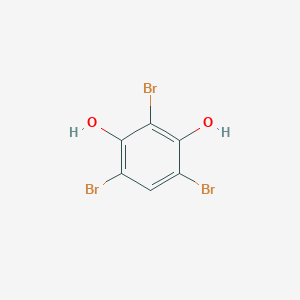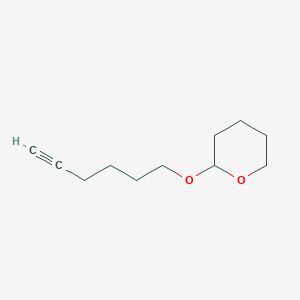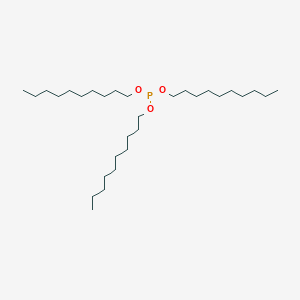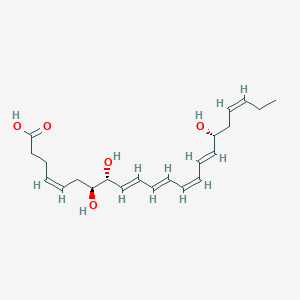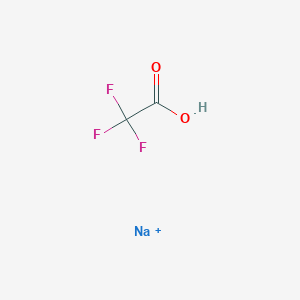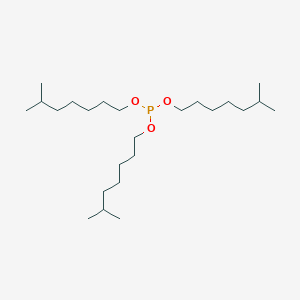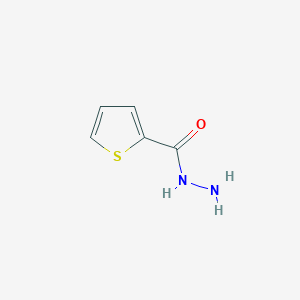
噻吩-2-甲酰肼
描述
Thiophene-2-carbohydrazide is a heterocyclic compound with a thiophene ring substituted at the 2-position by a carbohydrazide group. This compound is known for its versatile applications in various fields, including medicinal chemistry, due to its unique structural features that allow it to form multiple hydrogen bonds and coordinate with metal ions.
科学研究应用
Thiophene-2-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including antitumor, antifungal, and antiviral agents.
Biological Studies: The compound is studied for its potential as a DNA-docking agent and its interactions with various biomolecules.
Industrial Applications: It serves as a ligand in metal ion complexes, which are used in catalysis and other industrial processes.
作用机制
- In particular, TCH forms hydrogen bonds with neighboring molecules, influencing its therapeutic effects. These interactions play a crucial role in its biological activity, such as antitumor, antifungal, and anti-HIV properties .
- Additionally, TCH may inhibit specific enzymes or interfere with metabolic pathways. Its electron-donor atoms (oxygen, nitrogen, and sulfur) contribute to these interactions .
- TCH affects various biochemical pathways. For example:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: Thiophene-2-carbohydrazide can be synthesized through several methods. One common approach involves the hydrazinolysis of carboxylic acid esters in alcoholic solutions. This method typically involves the reaction of activated esters or amides with hydrazine, yielding thiophene-2-carbohydrazide in high purity and yields exceeding 90% . Another method involves the use of microwave radiation to achieve the synthesis under mild conditions, which has been shown to produce the compound with acceptable yields .
Industrial Production Methods: Industrial production of thiophene-2-carbohydrazide often employs the hydrazinolysis method due to its efficiency and high yield. The process involves the reaction of thiophene-2-carboxylic acid esters with hydrazine in an alcoholic medium, followed by purification steps to obtain the final product .
化学反应分析
Types of Reactions: Thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like haloaryl isothiocyanates and aqueous sodium hydroxide are used for cyclization reactions.
Major Products:
Oxadiazole Derivatives: Formed through oxidation reactions.
Hydrazine Derivatives: Resulting from reduction reactions.
Triazole and Thiazolidinone Derivatives: Formed through substitution and cyclization reactions.
相似化合物的比较
Thiophene-2-carbohydrazide can be compared with other similar compounds such as:
2-Thiophenecarboxylic Acid Hydrazide: Similar in structure but differs in its reactivity and applications.
2-Thenoylhydrazine: Another related compound with distinct properties and uses.
Uniqueness: Thiophene-2-carbohydrazide is unique due to its ability to form multiple hydrogen bonds and its versatility in forming various derivatives through different chemical reactions. This makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBOGBTIKMGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178271 | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-27-5 | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thenoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thenoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiophene-2-carbohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J3WEF93N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiophene-2-carbohydrazide?
A1: The molecular formula of thiophene-2-carbohydrazide is C5H6N2OS, and its molecular weight is 142.18 g/mol.
Q2: How is the structure of thiophene-2-carbohydrazide confirmed?
A2: The structure of thiophene-2-carbohydrazide and its derivatives has been elucidated using various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as characteristic stretching vibrations for C=O, N-H, and C-S bonds. [, , , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Gives detailed information about the connectivity and environment of hydrogen and carbon atoms in the molecule. [, , , , , , , , , , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural determination. [, , , , , , , , ]
- X-ray Diffraction (XRD): Provides the most definitive structural information by revealing the three-dimensional arrangement of atoms within a crystal of the compound. [, , , , , , , , , , , , ]
Q3: How is thiophene-2-carbohydrazide typically synthesized?
A3: Thiophene-2-carbohydrazide is commonly synthesized by reacting ethyl thiophene-2-carboxylate with hydrazine hydrate. []
Q4: Why are derivatives of thiophene-2-carbohydrazide often synthesized?
A4: Derivatizing thiophene-2-carbohydrazide allows for the fine-tuning of its physicochemical and biological properties. For example, introducing various substituents on the thiophene ring or the hydrazide moiety can influence its solubility, lipophilicity, and interactions with biological targets. [, , , , , , , , , , , ]
Q5: What are the potential biological activities of thiophene-2-carbohydrazide and its derivatives?
A5: Studies have shown that thiophene-2-carbohydrazide derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Several derivatives display potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , ]
- Antitubercular Activity: Some derivatives have demonstrated promising activity against Mycobacterium tuberculosis. []
- Antioxidant Activity: Certain derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. [, , ]
- Anticancer Activity: Research suggests potential anticancer effects for some derivatives, targeting specific proteins or inducing apoptosis in cancer cell lines. [, , , ]
Q6: Are there any specific examples of thiophene-2-carbohydrazide derivatives with potent biological activity?
A6: Yes, several studies have identified highly active derivatives:
- (E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide (L): This compound showed significant antimicrobial and antioxidant activities. []
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide: This derivative was specifically synthesized and characterized for its potential biological applications. []
- Diorganotin(IV) complexes of thiophene-2-carbohydrazide Schiff base ligands: These complexes exhibited promising antimicrobial and antioxidant activities. []
Q7: How is computational chemistry employed in the study of thiophene-2-carbohydrazide derivatives?
A7: Computational techniques play a crucial role in understanding and predicting the properties and behavior of these compounds. Key applications include:
- Molecular Docking: This technique simulates the binding of a molecule to a target protein, providing insights into potential interactions and binding affinities. [, , ]
- Quantitative Structure-Activity Relationship (QSAR) Studies: These models correlate the structural features of a molecule with its biological activity, aiding in the design of more potent and selective derivatives. []
- Density Functional Theory (DFT) Calculations: These calculations predict various molecular properties, including electronic structure, geometry optimization, and vibrational frequencies, which can be compared with experimental data. [, , ]
Q8: How does modifying the structure of thiophene-2-carbohydrazide affect its activity?
A8: Structure-activity relationship (SAR) studies have revealed key insights:
- Substituents on the Thiophene Ring: Introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties and biological activity of the molecule. [, , ]
- Modifications to the Hydrazide Moiety: Changes to the hydrazone portion, such as the introduction of aromatic or aliphatic substituents, can influence the molecule's conformation, lipophilicity, and interactions with biological targets. [, , , ]
- Metal Complexation: Forming complexes with metal ions can enhance the biological activity of thiophene-2-carbohydrazide derivatives, as seen with diorganotin(IV) complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


